2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a pyrimidine and pyridine ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4,6-dimethylpyridine-3-carbonitrile to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound is studied for its antibacterial and antiviral properties, making it a candidate for developing new antimicrobial agents.
Pharmaceutical Industry: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: A compound with a similar pyrimidine core but different functional groups.
Uniqueness
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of pyrimidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor and its potential antimicrobial activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-12-9-13(2)20-17(16(12)11-19)23-5-7-24(8-6-23)18-21-14(3)10-15(4)22-18/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVZMXSFJWQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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